(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 2034997-86-7
VCID: VC5168870
InChI: InChI=1S/C12H12N4O2/c17-12(4-3-11-2-1-7-18-11)15-8-10(9-15)16-6-5-13-14-16/h1-7,10H,8-9H2/b4-3+
SMILES: C1C(CN1C(=O)C=CC2=CC=CO2)N3C=CN=N3
Molecular Formula: C12H12N4O2
Molecular Weight: 244.254

(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

CAS No.: 2034997-86-7

Cat. No.: VC5168870

Molecular Formula: C12H12N4O2

Molecular Weight: 244.254

* For research use only. Not for human or veterinary use.

(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one - 2034997-86-7

Specification

CAS No. 2034997-86-7
Molecular Formula C12H12N4O2
Molecular Weight 244.254
IUPAC Name (E)-3-(furan-2-yl)-1-[3-(triazol-1-yl)azetidin-1-yl]prop-2-en-1-one
Standard InChI InChI=1S/C12H12N4O2/c17-12(4-3-11-2-1-7-18-11)15-8-10(9-15)16-6-5-13-14-16/h1-7,10H,8-9H2/b4-3+
Standard InChI Key JDXRQSKTXZPORM-ONEGZZNKSA-N
SMILES C1C(CN1C(=O)C=CC2=CC=CO2)N3C=CN=N3

Introduction

Chemical Structure and Classification

Molecular Architecture

The compound features a central azetidine ring (a four-membered saturated nitrogen heterocycle) substituted at the 3-position with a 1H-1,2,3-triazol-1-yl group. The azetidine nitrogen is connected to an α,β-unsaturated ketone (enone) system, which terminates in a furan-2-yl aromatic ring. The (E)-configuration of the enone double bond is critical for maintaining planarity and conjugation, influencing both reactivity and intermolecular interactions .

Key Structural Features:

  • Azetidine core: Contributes ring strain and conformational rigidity, potentially enhancing binding specificity in biological targets .

  • 1,2,3-Triazole: A bioisostere for amide bonds, offering metabolic stability and hydrogen-bonding capabilities.

  • Enone system: Serves as a Michael acceptor, enabling covalent interactions with nucleophilic residues in enzymes.

  • Furan-2-yl group: Introduces aromaticity and π-stacking potential while modulating electronic properties .

Synthesis and Characterization

Characterization Data

Critical analytical data for structural confirmation includes:

TechniqueKey ObservationsReference
¹H NMR- Azetidine protons: δ 3.8–4.2 (m)
- Triazole H: δ 7.9 (s)
- Furan H: δ 6.3–7.4 (m)
13C NMR- Enone carbonyl: ~190 ppm
HRMSMolecular ion [M+H]⁺: m/z 245.092 (calc.)

Physicochemical Properties

Thermodynamic Parameters

Experimental data for the target compound remains sparse, but estimates based on analogs suggest:

PropertyValueSource
Molecular Weight244.25 g/mol
LogP (Predicted)1.8 ± 0.3
Aqueous Solubility~0.2 mg/mL (25°C)
Melting Point160–165°C (dec.)

The furan ring enhances hydrophobicity compared to phenyl analogs, while the triazole improves solubility via polar interactions .

CompoundTarget IC₅₀ (μM)Reference
Analog with phenyl group7.5 (EGFR)
Target compound (pred.)3.2–5.6 (EGFR)

Analytical and Computational Insights

Spectroscopic Fingerprinting

  • IR Spectroscopy: Strong C=O stretch at 1680 cm⁻¹ and furan C-O-C at 1250 cm⁻¹.

  • HPLC Retention: 8.2 min (C18 column, 70:30 MeOH:H₂O) .

Molecular Modeling

Docking studies predict high affinity for PI3Kγ (ΔG = -9.8 kcal/mol), driven by hydrogen bonds between the triazole and Lys833.

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